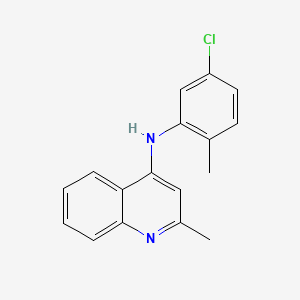
N-(5-chloro-2-methylphenyl)-2-methylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-2-methylquinolin-4-amine: is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a 5-chloro-2-methylphenyl group and a 2-methylamino group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-methylquinolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methylaniline and 2-methylquinoline.
Coupling Reaction: The 5-chloro-2-methylaniline is coupled with 2-methylquinoline using a suitable coupling reagent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding amine derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-methylquinolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmacologically active molecules, including antimalarial, antibacterial, and anticancer agents.
Biological Studies: It is employed in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: The compound is used as a probe to investigate the mechanisms of action of various biological targets.
Industrial Applications: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-methylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-methylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2/c1-11-7-8-13(18)10-16(11)20-17-9-12(2)19-15-6-4-3-5-14(15)17/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOXFXNTDHEISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=CC(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
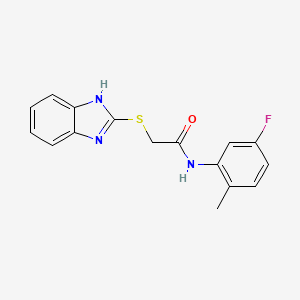
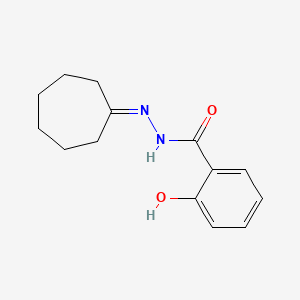
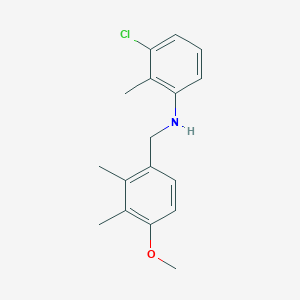
![4-tert-butyl-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5874078.png)
![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874081.png)
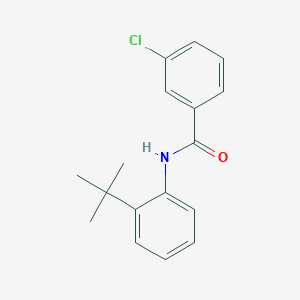
![(2E)-3-[4-(propan-2-yl)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B5874087.png)
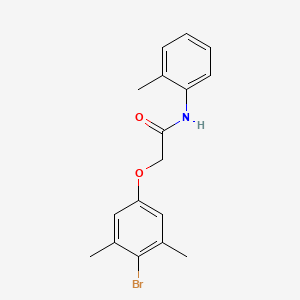
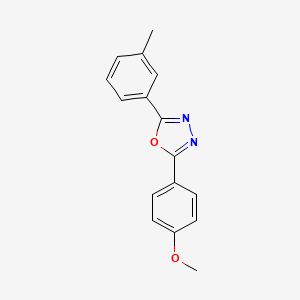
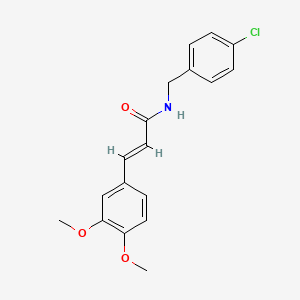
![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide](/img/structure/B5874106.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5874118.png)
![7-(DIFLUOROMETHYL)-N-(3,4-DIMETHOXYPHENETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B5874126.png)
![N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5874143.png)
